

An In-depth Technical Guide to TMP195 in Breast Cancer Research

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Compound of Interest

Compound Name: TMP195

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This technical guide provides a comprehensive overview of the selective class IIa histone deacetylase (HDAC) inhibitor, **TMP195**, and its role in breast cancer research. It delves into its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action

TMP195 is a first-in-class, selective inhibitor of class IIa HDACs (HDAC4, 5, 7, and 9)[1][2]. Its primary mechanism in the context of breast cancer is not direct cytotoxicity to tumor cells but rather the modulation of the tumor microenvironment (TME)[1][2]. Specifically, **TMP195** targets tumor-associated macrophages (TAMs), which are often complicit in tumor growth and immune suppression[3][4]. By inhibiting class IIa HDACs, **TMP195** reprograms these TAMs from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype[2]. This phenotypic switch leads to enhanced phagocytosis of tumor cells, increased antigen presentation, and the secretion of pro-inflammatory cytokines that recruit and activate other immune cells, such as cytotoxic T lymphocytes, to attack the tumor[2][5].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving **TMP195** in breast cancer models.

Table 1: In Vitro Inhibitory Activity of **TMP195**

Target	IC50 / Ki	Species	Assay Type	Reference
HDAC4	59 nM (IC50)	Not Specified	Recombinant Protein Assay	[2]
HDAC5	60 nM (IC50)	Not Specified	Recombinant Protein Assay	[2]
HDAC7	26 nM (IC50)	Not Specified	Recombinant Protein Assay	[2]
HDAC9	15 nM (IC50)	Not Specified	Recombinant Protein Assay	[2]
HDAC4	59 nM (Ki)	Not Specified	Not Specified	[6]
HDAC5	60 nM (Ki)	Not Specified	Not Specified	[6]
HDAC7	26 nM (Ki)	Not Specified	Not Specified	[6]
HDAC9	15 nM (Ki)	Not Specified	Not Specified	[6]

Table 2: In Vivo Efficacy of **TMP195** in a Breast Cancer Mouse Model (MMTV-PyMT)

Treatment Group	Effect on Tumor Burden	Effect on Metastasis	Key Cellular Changes	Reference
TMP195 (50 mg/kg, daily IP)	Significantly reduced rate of tumor growth	Markedly decreased pulmonary metastasis	Increased CD11b+ myeloid cells, increased mature macrophages, reduced pro-tumor TAMs, increased activated cytotoxic T lymphocytes (Granzyme B+)	[1][2][5]
TMP195 + Paclitaxel	Enhanced and more durable tumor reduction compared to either agent alone	Not specified	Not specified	[1]
TMP195 + Carboplatin	Enhanced anti-tumor effect compared to single agents	Not specified	Not specified	[2]
TMP195 + anti-PD-1	Significant reduction in tumor burden compared to TMP195 alone (anti-PD-1 alone was ineffective)	Not specified	Not specified	[1][2]

Table 3: Cellular and Molecular Effects of **TMP195** Treatment

Experimental System	Parameter Measured	Result	Reference
Human Monocytes (in vitro)	Differentiation with IL-4/GM-CSF + 300 nM TMP195	Increased proportion of cells expressing the co-stimulatory molecule CD86	[1]
MMTV-PyMT Mouse Tumors	Phagocytosis of tumor cells (EPCAM+) by macrophages (F4/80+)	Increased proportion of F4/80+ macrophages containing intracellular EPCAM	[2]
MMTV-PyMT Mouse Tumors	Activated Macrophages (CD40+)	Increased proportion of F4/80+CD40+ macrophages	[1]
MMTV-PyMT Mouse Tumors	Activated Cytotoxic T cells (Granzyme B+)	Increased proportion of CD8+ T cells that are Granzyme B+	[1][2]
MMTV-PyMT Mouse Tumors	Proliferating Tumor Cells	Significantly decreased, especially at the leading edge of the tumor	[1]
Human and Mouse Breast Cancer Cell Lines (in vitro)	Cell Viability	No direct effect on cell viability	[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of **TMP195** in breast cancer.

In Vitro Human Monocyte Differentiation and Activation

- Cell Isolation: Human monocytes are purified from peripheral blood.

- **Differentiation:** Monocytes are differentiated into antigen-presenting cells by culturing in RPMI Medium 1640 supplemented with 10% v/v fetal bovine serum, 10 ng/ml IL-4, 50 ng/ml GM-CSF, 100 U/ml penicillin, and 100 µg/ml streptomycin for 5 days.
- **Treatment:** During the 5-day differentiation period, cells are treated with either 300 nM **TMP195** or 0.1% v/v DMSO as a vehicle control.
- **Analysis:** After 5 days, cells are collected. The expression of co-stimulatory molecules such as CD80 and CD86 is analyzed by flow cytometry to assess the activation state of the differentiated macrophages[1][6].

In Vivo Murine Breast Cancer Model (MMTV-PyMT)

- **Animal Model:** The MMTV-PyMT transgenic mouse model, an autochthonous model of luminal B-type mammary carcinoma, is used. This model is known to be macrophage-dependent for late-stage carcinogenesis and metastasis[1][5].
- **Tumor Establishment:** Tumors are allowed to develop naturally in the mice.
- **Treatment:** When tumors reach a specified size range (e.g., 150–800mm³), mice are randomized into treatment groups. **TMP195** is administered daily via intraperitoneal (IP) injection at a dose of 50 mg/kg. The vehicle control group receives daily IP injections of DMSO[1].
- **Tumor Measurement:** Tumor burden is monitored regularly by measuring tumor dimensions with calipers.
- **Endpoint Analysis:** At the end of the treatment period (e.g., 14 days), mice are euthanized. Tumors are excised for analysis. Lungs are removed, and hematoxylin and eosin (H&E) staining is performed to identify and quantify metastatic lesions[1].

Flow Cytometry Analysis of Tumor Immune Infiltrate

- **Tumor Processing:** Excised tumors are processed into single-cell suspensions.
- **Cell Staining:** The single-cell suspensions are stained with a panel of fluorescently labeled antibodies to identify different immune cell populations. Key markers include:

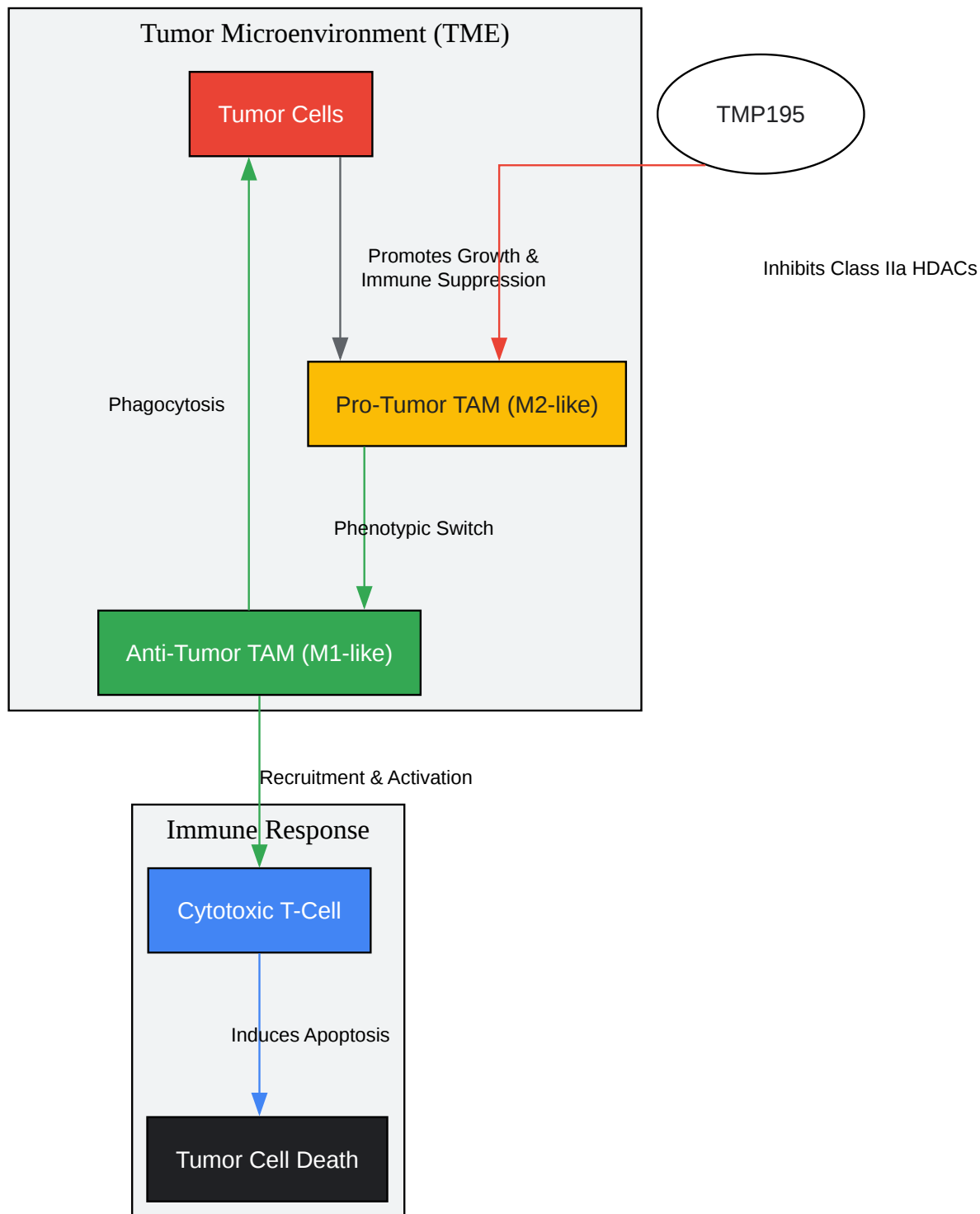
- Myeloid Cells: CD11b
- Macrophages: F4/80
- T Lymphocytes: CD3, CD8
- Activation Markers: CD40, CD86, MHCII, Granzyme B
- Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. The data is gated to quantify the proportions of specific cell populations, such as the percentage of CD8+ T cells that are Granzyme B positive, or the percentage of F4/80+ macrophages that are CD40 positive[1].

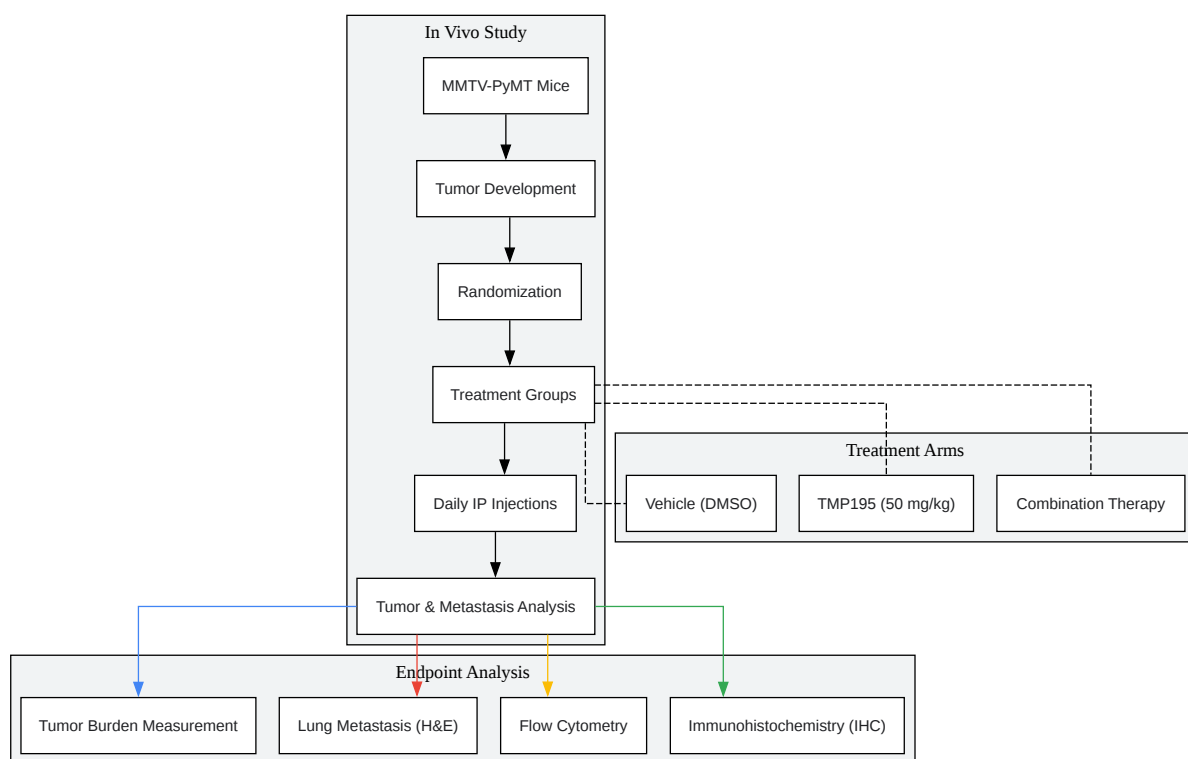
Phagocytosis Assay (In Vivo)

- Treatment: MMTV-PyMT mice are treated with **TMP195** or vehicle as described above.
- Tumor Analysis: Tumors are processed into single-cell suspensions and analyzed by flow cytometry.
- Quantification: Phagocytosis is quantified by identifying the proportion of macrophages (F4/80+) that have engulfed breast tumor cells. The engulfed tumor cells are identified by an epithelial cell marker, EPCAM. Therefore, the analysis measures the percentage of F4/80+ cells that are also EPCAM+[1][2].
- Immunofluorescence Confirmation: This can also be visualized and confirmed by immunofluorescence staining of tumor sections for F4/80 and EPCAM[1].

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key mechanisms and processes described in the research.





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